1-(2-Bromo-4-methylphenyl)-propylamine
Overview
Description
1-(2-Bromo-4-methylphenyl)-propylamine is an organic compound characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-propylamine typically involves the bromination of 4-methylpropiophenone followed by amination. The bromination process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-4-methylpropiophenone is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions with a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols or amines .
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-propylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the propylamine chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
2-Bromo-4-methylpropiophenone: Shares a similar structure but lacks the propylamine chain.
4-Methylpropiophenone: Lacks the bromine atom and the propylamine chain.
2-Bromo-1-phenylpropane: Similar bromine substitution but different alkyl chain.
Uniqueness: 1-(2-Bromo-4-methylphenyl)-propylamine is unique due to the presence of both the bromine atom and the propylamine chain, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLTRVDCOXWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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